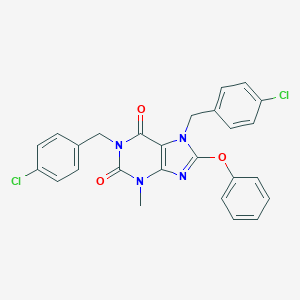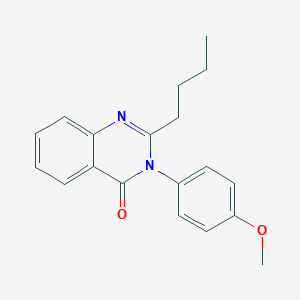![molecular formula C28H28N2O4 B295528 4-[3-ethoxy-4-(3-phenoxypropoxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B295528.png)
4-[3-ethoxy-4-(3-phenoxypropoxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-ethoxy-4-(3-phenoxypropoxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as EPPB, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. EPPB is a pyrazolone derivative that exhibits unique biochemical and physiological effects, making it a promising candidate for various research studies.
作用机制
The mechanism of action of 4-[3-ethoxy-4-(3-phenoxypropoxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood, but it is believed to act as a protein-protein interaction inhibitor. This compound binds to specific proteins and disrupts their interactions, leading to the inhibition of various cellular processes. This mechanism of action makes this compound a promising candidate for the development of new drugs and therapies.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-tumor activity. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 4-[3-ethoxy-4-(3-phenoxypropoxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its unique mechanism of action, which makes it a promising candidate for the development of new drugs and therapies. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and costly.
未来方向
There are several future directions for the research and development of 4-[3-ethoxy-4-(3-phenoxypropoxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One potential direction is the development of new drugs and therapies based on the unique mechanism of action of this compound. Another potential direction is the further exploration of the anti-inflammatory, anti-oxidant, and anti-tumor activity of this compound. Additionally, the neuroprotective effects of this compound may be further investigated for the treatment of neurological disorders.
合成方法
The synthesis of 4-[3-ethoxy-4-(3-phenoxypropoxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 3-phenoxypropyl bromide with 4-hydroxybenzaldehyde in the presence of potassium carbonate. The resulting product is then reacted with 5-methyl-1-phenyl-1H-pyrazol-4-carboxylic acid hydrazide in the presence of acetic acid to obtain this compound. The synthesis of this compound is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
科学研究应用
4-[3-ethoxy-4-(3-phenoxypropoxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has shown promising results in various scientific research studies, including cancer research, neurological disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neurological disorders, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also shown potential in the treatment of infectious diseases, such as malaria and tuberculosis.
属性
分子式 |
C28H28N2O4 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC 名称 |
(4E)-4-[[3-ethoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C28H28N2O4/c1-3-32-27-20-22(15-16-26(27)34-18-10-17-33-24-13-8-5-9-14-24)19-25-21(2)29-30(28(25)31)23-11-6-4-7-12-23/h4-9,11-16,19-20H,3,10,17-18H2,1-2H3/b25-19+ |
InChI 键 |
RURBNILAGNDEPV-NCELDCMTSA-N |
手性 SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)OCCCOC4=CC=CC=C4 |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)OCCCOC4=CC=CC=C4 |
规范 SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)OCCCOC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[2-(dibenzylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B295447.png)
![5,6-dimethyl-3-phenyl-2-(propylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295449.png)

![3-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295452.png)
![4-Bromo-2-(bromomethyl)-8-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B295453.png)



![6-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295462.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295463.png)
![6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-(methylsulfanyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295465.png)
![6-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295466.png)
![(6Z)-2-butyl-6-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295468.png)
